n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide
Description
n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide is an organic compound with the molecular formula C11H22N2O2. This compound is characterized by the presence of an isobutyl group, a tetrahydro-2H-pyran ring, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(oxan-4-ylamino)acetamide |
InChI |
InChI=1S/C11H22N2O2/c1-9(2)7-13-11(14)8-12-10-3-5-15-6-4-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
VTGTYOREJIDIDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CNC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide typically involves the reaction of isobutylamine with tetrahydro-2H-pyran-4-ylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. The mixture is stirred at a specific temperature, usually around 0°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced catalysts and continuous flow reactors enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Similar in structure but differs in functional groups.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Shares the tetrahydro-2H-pyran ring but has different substituents.
Uniqueness
n-Isobutyl-2-((tetrahydro-2h-pyran-4-yl)amino)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
